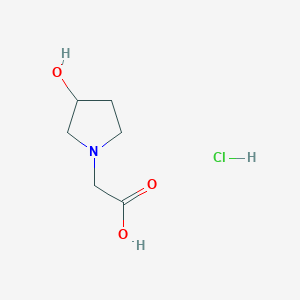

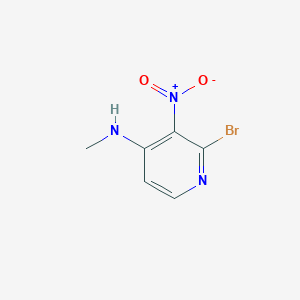

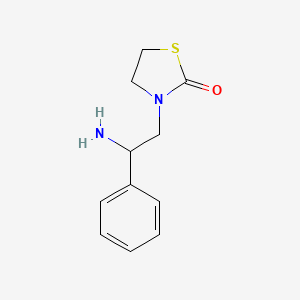

![molecular formula C11H7BrN4 B1376072 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1428747-22-1](/img/structure/B1376072.png)

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine

Descripción general

Descripción

“6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . It belongs to the class of triazole compounds, which are known for their versatile biological activities . Triazole compounds contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of triazolopyridines, including “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine”, can be achieved by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .Molecular Structure Analysis

The compound “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” was crystallized in the monoclinic space group P 21/c with a = 14.3213(11), b = 6.9452(4) (4), c = 12.6860(8)Å, β = 100.265(6)°, V = 1241.62(14)Å3, Z = 4, and R = 0.0561 .Chemical Reactions Analysis

Triazole compounds, including “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine”, are known to react with various agents. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis

The compound “6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine” is a pale yellow solid with a melting point of 188–189 °C . Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Anticancer Agents

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine has been explored for its potential as a core structure in the development of new anticancer agents. Its ability to interact with various enzymes and receptors that are overexpressed in cancer cells makes it a valuable scaffold for designing targeted therapies .

Material Science: Organic Electronics

This compound’s electronic properties make it suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural rigidity and electron-deficient nature allow for efficient charge transfer and transport .

Chemical Synthesis: Building Block

Due to its reactive bromine atom, this compound serves as a versatile building block in chemical synthesis. It can undergo various cross-coupling reactions, enabling the creation of a wide array of complex molecules for further research and development .

Neuroscience: GABA Receptor Modulation

Research has indicated that derivatives of this compound may modulate GABA receptors, which are pivotal in the regulation of neurotransmission in the central nervous system. This modulation is crucial for developing new treatments for neurological disorders .

Agriculture: Pesticide Development

The triazolo[1,5-A]pyridine moiety is known for its bioactivity, and derivatives of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine have been investigated for their use in pesticide formulations. These compounds can target specific pests without harming beneficial insects or the environment .

Biochemistry: Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties, particularly in the context of kinases that are involved in signal transduction pathways. Inhibiting these enzymes can lead to new approaches in treating diseases where such pathways are dysregulated .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be used as a stationary phase modifier in chromatography. Its unique structure can help in the separation of complex mixtures by altering the retention times of different analytes .

Environmental Science: Sensing and Detection

Derivatives of this compound have potential applications in environmental science, particularly in the development of sensors for detecting pollutants and toxins. The compound’s structure allows for selective binding and recognition of specific molecules .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to be involved in various biochemical reactions, particularly as antimetabolites in purine biochemical reactions .

Result of Action

Similar compounds have shown significant inhibitory activity in certain contexts .

Action Environment

It’s worth noting that the compound has excellent thermal stability under high glass transition temperatures .

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYKGPSNPPXRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)

![tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1376008.png)

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)